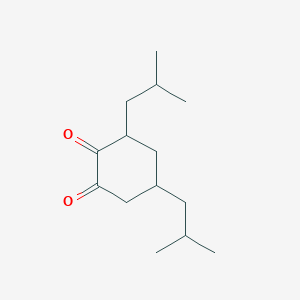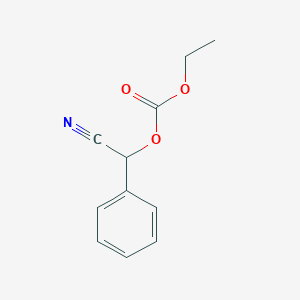
Ethyl 2-acetyl-3-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-3-oxododecanoate is an organic compound with the molecular formula C14H24O4. It is a derivative of dodecanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxododecanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-acetyl-3-oxododecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-oxododecanoate involves its interaction with specific molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Ethyl 2-acetyl-3-oxododecanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain an acetyl group, but ethyl acetoacetate lacks the long alkyl chain present in this compound.
Dodecanoic acid: This compound shares the same alkyl chain but lacks the acetyl and oxo functional groups.
Ethyl 3-oxobutanoate: Similar in structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its combination of a long alkyl chain with both acetyl and oxo functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
13195-93-2 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-oxododecanoate |
InChI |
InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-14(18)15(13(3)17)16(19)20-5-2/h15H,4-12H2,1-3H3 |
InChI Key |
WVACKBVNXRKGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


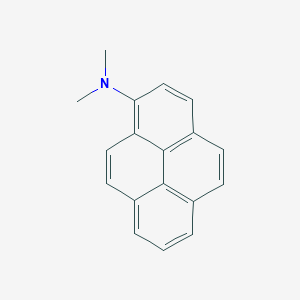


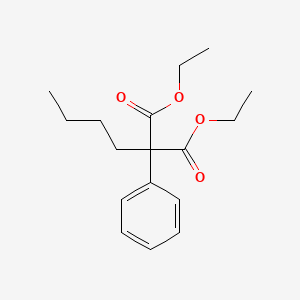


![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
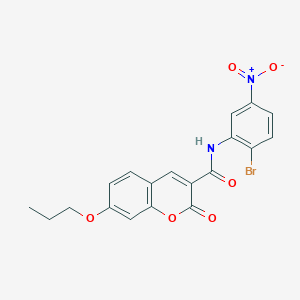
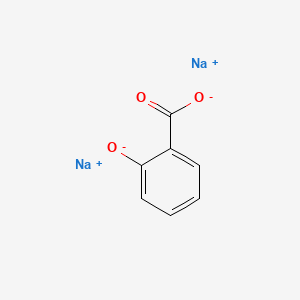
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
